molecular formula C15H12N2O B8427876 4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one

4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one

Cat. No. B8427876
M. Wt: 236.27 g/mol
InChI Key: SQCXGPKAYHPKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04058529

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling off water and chlorobenzene
CUSTOM
Type
CUSTOM
Details
The excess chlorobenzene is then removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
is recrystallised from a little ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04058529

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling off water and chlorobenzene
CUSTOM
Type
CUSTOM
Details
The excess chlorobenzene is then removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
is recrystallised from a little ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04058529

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling off water and chlorobenzene
CUSTOM
Type
CUSTOM
Details
The excess chlorobenzene is then removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
is recrystallised from a little ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04058529

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling off water and chlorobenzene
CUSTOM
Type
CUSTOM
Details
The excess chlorobenzene is then removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
is recrystallised from a little ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.